130-Fold Potency Boost Over Leucine in Renin Inhibitor Scaffolds
In a systematic structure-activity relationship (SAR) study of renin inhibitors based on the angiotensinogen Phe8-His9-Leu10-Val11 substructure, replacement of the Leu10 side chain with a phosphostatine Leu10-Val11 replacement (LVR) derived from L-cyclohexylalanine resulted in a 130-fold increase in inhibitory potency compared to the LVR derived from L-leucine [1].
| Evidence Dimension | Renin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.5 nM (for optimized inhibitor containing L-cyclohexylalanine-derived LVR) |
| Comparator Or Baseline | L-Leucine-derived LVR (potency not explicitly stated, but 130-fold less potent) |
| Quantified Difference | 130-fold boost in potency |
| Conditions | In vitro renin inhibition assay using human renin; phosphostatine Leu10-Val11 replacement scaffold |
Why This Matters
This data establishes that the cyclohexylalanine residue confers a substantial, non-incremental advantage in target engagement for renin inhibitors, making it a critical selection criterion for medicinal chemistry programs targeting hypertension.
- [1] Journal of Medicinal Chemistry (1990). New inhibitors of renin that contain novel phosphostatine Leu-Val replacements. American Chemical Society. View Source
